Caesium tetrafluoroborate

Description

Historical Context and Evolution of Tetrafluoroborate (B81430) Chemistry

The study of tetrafluoroborates as a class of chemical compounds has a significant history rooted in the need for stable, non-coordinating anions in chemical synthesis. The tetrafluoroborate anion (BF₄⁻) gained popularity in laboratories as a safer alternative to the perchlorate (B79767) anion (ClO₄⁻), which can form potentially explosive derivatives with organic compounds. wikipedia.org While perchlorate is less prone to hydrolysis, the safety advantages of tetrafluoroborate often outweigh this inconvenience. wikipedia.org

The development of tetrafluoroborate chemistry was also intertwined with the broader field of fluorine chemistry. The synthesis of various fluorinating agents, such as N-fluoropyridinium tetrafluoroborate, highlighted the utility of the BF₄⁻ anion in stabilizing reactive cationic species. beilstein-journals.org The synthesis of tetrafluoroborate salts is generally achieved through the reaction of a base with tetrafluoroboric acid, or by treating boric acid with hydrofluoric acid. wikipedia.org Alkali metal and ammonium (B1175870) fluoroborates are typically water-soluble, with the notable exceptions of potassium, rubidium, and caesium salts which are less so. wikipedia.org This differential solubility has been a key aspect of their utility and study.

Academic Significance of Caesium Tetrafluoroborate in Inorganic and Materials Science

The academic interest in this compound stems from its specific combination of a large, soft cation (Cs⁺) and a weakly coordinating anion (BF₄⁻). This combination imparts unique properties that are exploited in several areas of inorganic and materials science.

One of its primary roles is as a source of fluoride (B91410) ions (F⁻) for the synthesis of other inorganic compounds. smolecule.com It is particularly valuable in the preparation of metal fluorides, including those of lanthanides and actinides, which are essential components in high-performance magnets, solid electrolytes, and scintillators for radiation detection. smolecule.com

In the realm of catalysis, particularly in palladium-catalyzed cross-coupling reactions, the "caesium effect" has been a subject of intense research. whiterose.ac.uk It has been observed that caesium bases can lead to increased reaction rates and yields compared to other alkali metal bases. whiterose.ac.uk this compound has been used as a non-basic source of caesium ions to study this phenomenon, allowing researchers to probe the role of the Cs⁺ cation independently of pH changes in the reaction medium. whiterose.ac.ukwhiterose.ac.uk This research is crucial for optimizing industrially significant reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings. whiterose.ac.uk

Furthermore, the stability of caesium-containing inorganic materials is a significant advantage. urfu.ru All-inorganic perovskites, for example, which utilize caesium, show exceptional compositional stability compared to their organic-inorganic hybrid counterparts, which is a critical factor for the longevity of devices like solar cells. urfu.rumdpi.com

Fundamental Chemical Principles Governing this compound Behavior

The chemical behavior of this compound is dictated by its ionic nature and the properties of its constituent ions.

Synthesis and Structure: this compound is typically synthesized by the neutralization reaction between a caesium base, such as caesium hydroxide (B78521) (CsOH) or caesium carbonate (Cs₂CO₃), and tetrafluoroboric acid (HBF₄). chemicalbook.com

CsOH + HBF₄ → CsBF₄ + H₂O Cs₂CO₃ + 2HBF₄ → 2CsBF₄ + H₂O + CO₂

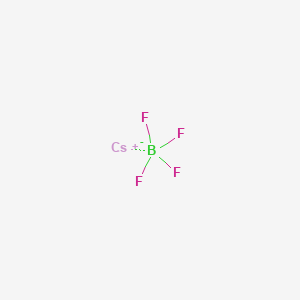

The compound is a white crystalline solid. smolecule.com At room temperature, it possesses an orthorhombic crystal structure. chemicalbook.com It is comprised of caesium cations (Cs⁺) and tetrahedral tetrafluoroborate anions (BF₄⁻) held together by strong ionic bonds. smolecule.com

Properties and Reactivity: this compound is noted for its thermal stability. smolecule.com However, at high temperatures (decomposes at 555°C), it breaks down into caesium fluoride (CsF) and boron trifluoride (BF₃). smolecule.comchemicalbook.com

CsBF₄(s) → CsF(s) + BF₃(g)

It is slightly soluble in water, with its solubility increasing significantly with temperature. chemicalbook.com It is also soluble in some polar organic solvents. The compound is sensitive to hydrolysis, which can lead to the formation of boric acid and hydrofluoric acid. As a salt containing a weakly coordinating anion, it can participate in substitution reactions where the BF₄⁻ anion acts as a leaving group and in complex formation with transition metals.

Data Tables

Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 18909-69-8 |

| Molecular Formula | CsBF₄ |

| Molecular Weight | 219.71 g/mol smolecule.com |

| Appearance | White crystalline solid smolecule.com |

| Crystal Structure | Orthorhombic (below 140°C) chemicalbook.com |

| Density | 3.200 g/cm³ chemicalbook.com |

| Melting Point | Decomposes at 555°C chemicalbook.com |

| Water Solubility | 1.6 g/100 mL at 17°C; 30 g/100 mL at 100°C chemicalbook.com |

Propriétés

IUPAC Name |

cesium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BF4.Cs/c2-1(3,4)5;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBXRQPOVBVBECX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.[Cs+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BCsF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20635691 | |

| Record name | Caesium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18909-69-8 | |

| Record name | Caesium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Preparations

Established Synthesis Routes

The predominant methods for preparing caesium tetrafluoroborate (B81430) rely on well-understood chemical reactions, particularly acid-base neutralization, which allows for high purity and yield when properly controlled.

Acid-Base Neutralization Pathways

The most common and straightforward synthesis of caesium tetrafluoroborate involves the reaction of a caesium-containing base with tetrafluoroboric acid (HBF₄). smolecule.com This method is a classic acid-base neutralization that results in the formation of the this compound salt and water. The typical bases used for this reaction are caesium hydroxide (B78521) (CsOH) or caesium carbonate (Cs₂CO₃). smolecule.com

The general reactions are as follows:

CsOH + HBF₄ → CsBF₄ + H₂O smolecule.com

Cs₂CO₃ + 2HBF₄ → 2CsBF₄ + H₂O + CO₂

Another variation involves reacting caesium carbonate with boric acid and hydrofluoric acid. smolecule.com

Cs₂CO₃ + 4HF + H₃BO₃ → 2CsBF₄ + CO₂ + 3H₂O smolecule.com

These pathways are favored for their directness and the relative ease of isolating the product.

Precise control over the stoichiometry of the reactants is critical for achieving high purity of the final product. In the reaction between caesium hydroxide and tetrafluoroboric acid, a 1:1 molar ratio is essential to ensure complete neutralization. Any deviation from this ratio can lead to impurities in the final product. An excess of the caesium base may result in the presence of caesium fluoride (B91410) (CsF), while an excess of tetrafluoroboric acid will leave unreacted acid in the mixture.

Purification of the resulting this compound is typically achieved through recrystallization. This process involves dissolving the crude product in a suitable solvent, often hot water, and then allowing it to cool, which causes the purified salt to crystallize out of the solution, leaving impurities behind.

The stability of the tetrafluoroborate anion (BF₄⁻) is a key consideration during synthesis. The BF₄⁻ anion is susceptible to hydrolysis, a reaction with water that can decompose it into hydrofluoric acid (HF) and boric acid. To mitigate this, the synthesis is often carried out in anhydrous (water-free) solvent systems. Solvents such as anhydrous ethanol (B145695) or acetonitrile (B52724) are commonly employed to minimize these hydrolytic side reactions, thereby ensuring the integrity of the tetrafluoroborate anion and the purity of the final salt.

Temperature is a crucial parameter that must be carefully regulated to control the reaction kinetics and prevent the degradation of reactants. The synthesis is typically conducted within a temperature range of 20°C to 60°C. This temperature range is optimal because it is high enough to ensure a reasonable reaction rate but low enough to prevent the thermal decomposition of tetrafluoroboric acid. Maintaining this temperature helps to maximize the yield and purity of the this compound.

Mechanistic Considerations in Salt Formation

The formation of this compound via acid-base neutralization is fundamentally an ionic reaction. The process involves the proton (H⁺) from the tetrafluoroboric acid reacting with the hydroxide ion (OH⁻) from caesium hydroxide to form water. The remaining ions, the caesium cation (Cs⁺) and the tetrafluoroborate anion (BF₄⁻), then form the ionic salt.

The properties of the caesium ion are significant in the context of the salt's characteristics. The Cs⁺ cation has a large ionic radius and a low charge density. This characteristic influences the salt's solubility and crystal lattice energy. The tetrafluoroborate anion is known as a weakly coordinating and non-nucleophilic anion. wikipedia.org This means it has a low tendency to form strong covalent bonds with the cation or other species in solution, allowing it to exist as a discrete anion in the crystal lattice and in solution. The combination of a large, low-charge-density cation with a weakly coordinating anion results in the formation of a stable ionic salt. smolecule.com

Electrochemical Synthesis Approaches

Beyond traditional chemical synthesis, electrochemical methods offer an alternative pathway for the preparation of this compound. This approach, specifically electrochemical fluorination, utilizes an electric current to drive the chemical reaction.

In a typical setup for the electrochemical synthesis of this compound, specific materials are used for the electrodes. A platinum anode and a graphite (B72142) cathode are employed to facilitate the necessary oxidation and reduction reactions. The process is operated at an optimized current density of 50 mA/cm² to control the rate of the reaction and ensure efficient formation of the product. While detailed mechanisms for the direct electrochemical synthesis of this compound are not extensively documented in readily available literature, this method is noted as a viable, albeit less common, preparation route. It is more common to find this compound used as a supporting electrolyte or a fluoride source in the electrochemical synthesis of other compounds. smolecule.comacs.orgnih.gov

Investigation of Anodic Fluorination Mechanisms

Anodic fluorination has emerged as a significant method for the synthesis of organofluorine compounds, with tetrafluoroborate salts playing a crucial dual role as both the supporting electrolyte and the fluoride source. gre.ac.ukacs.orgchemrxiv.org This electrochemical technique provides a milder and safer alternative to traditional fluorinating agents, such as corrosive amine-HF salts. researchgate.netgre.ac.uk Research in this area has particularly highlighted the use of collidinium tetrafluoroborate in the anodic decarboxylative fluorination of carboxylic acids to produce tertiary alkyl fluorides. gre.ac.ukresearchgate.netresearchgate.net

The underlying mechanism of this anodic fluorination is believed to proceed through a Pummerer-type pathway rather than a conventional ECEC (Electron transfer, Chemical reaction, Electron transfer, Chemical reaction) manifold. ucl.ac.uk The process is initiated by the anodic oxidation of a substrate, such as a carboxylic acid, which generates a carbocation intermediate. gre.ac.ukresearchgate.net This highly reactive carbocation is then intercepted by the tetrafluoroborate anion (BF₄⁻), which acts as a nucleophilic fluoride (F⁻) donor, leading to the formation of a new carbon-fluorine bond. wikipedia.org The use of a weakly coordinating solvent like dichloromethane (B109758) is thought to promote a tight ion pairing between the anodically formed carbocation and the tetrafluoroborate anion, thereby minimizing undesired side reactions. gre.ac.uk

The effectiveness of this methodology has been demonstrated across a range of substrates, showcasing its tolerance for various functional groups.

Interactive Table: Substrate Scope in Anodic Decarboxyfluorination Using Tetrafluoroborate Salts This table summarizes the yields of various tertiary alkyl fluorides synthesized via anodic fluorination where a tetrafluoroborate salt serves as the fluoride donor. The data is based on reported experimental findings.

| Starting Carboxylic Acid | Product | Yield (%) |

|---|---|---|

| Adamantane-1-carboxylic acid | 1-Fluoroadamantane | 61% |

| 2-Phenyladamantane-2-carboxylic acid | 2-Fluoro-2-phenyladamantane | 55% |

| 1-Phenylcyclopentane-1-carboxylic acid | 1-Fluoro-1-phenylcyclopentane | 48% |

| 1-Phenylcyclobutane-1-carboxylic acid | 1-Fluoro-1-phenylcyclobutane | 39% |

| 2,2-Dimethyl-3-phenylpropanoic acid | 1-Fluoro-2,2-dimethyl-1-phenylethane | 45% |

This electrochemical approach is not limited to carboxylic acids; activated tertiary alcohols have also been successfully converted to their corresponding fluorides using this method. gre.ac.uk

Role of Tetrafluoroborate Salts as Electrolytic Components

Tetrafluoroborate salts are widely employed as supporting electrolytes in nonaqueous electrochemistry. wikipedia.org Their utility stems from a combination of favorable properties, including high solubility in polar organic solvents, chemical inertness, and a wide electrochemical window. wikipedia.orgmdpi.com The tetrafluoroborate anion (BF₄⁻) is weakly coordinating, which means it does not readily interfere with the electrochemical reactions being studied. wikipedia.org This chemical stability allows the salt to serve as an inert electrolyte across a broad range of potentials. wikipedia.org

This compound is specifically noted for its use in electrochemical applications, valued for its ionic conductivity and its ability to stabilize reactive species. smolecule.com Research has shown that the incorporation of CsBF₄ into electrochemical devices can lead to enhanced performance, such as an improved open circuit voltage. smolecule.com The choice of a tetrafluoroborate salt as an electrolyte is often dictated by the specific requirements of the electrochemical system, such as operating temperature and desired voltage window. mdpi.com For instance, ionic liquids based on tetrafluoroborate anions are of great interest for supercapacitors due to their low flammability, high chemical stability, and wide operating voltages. mdpi.com

The properties of various tetrafluoroborate salts make them suitable for different electrochemical applications.

Interactive Table: Comparison of Tetrafluoroborate Salts as Electrolytes This table compares key characteristics of different alkali metal and ammonium (B1175870) tetrafluoroborate salts used in electrochemical applications.

| Compound | Formula | Key Characteristics |

|---|---|---|

| This compound | CsBF₄ | Used in electrochemistry for its ionic conductivity and ability to stabilize reactive species. smolecule.com |

| Lithium Tetrafluoroborate | LiBF₄ | Highly soluble; commonly utilized in lithium battery technology. smolecule.com |

| Sodium Tetrafluoroborate | NaBF₄ | Less dense than other alkali metal tetrafluoroborates; often used in analytical chemistry. smolecule.com |

| Potassium Tetrafluoroborate | KBF₄ | More soluble in water compared to CsBF₄; used as a fluoride source. smolecule.com |

| Triethylmethylammonium Tetrafluoroborate | (C₂H₅)₃(CH₃)NBF₄ | Highly soluble supporting electrolyte for electrochemical capacitors. jst.go.jp |

The selection of the cation (e.g., Cs⁺, Li⁺, or a quaternary ammonium ion) paired with the tetrafluoroborate anion allows for the fine-tuning of the electrolyte's physical and chemical properties to suit specific applications. mdpi.com

Crystallographic Investigations and Solid State Structure

Advanced Crystallographic Techniques

Synchrotron Powder X-ray Diffraction Studies for Structural Elucidation

The precise determination of the crystal structure of caesium tetrafluoroborate (B81430) (CsBF₄) is fundamental to understanding its physical and chemical properties. High-resolution diffraction techniques are essential for elucidating the arrangement of atoms in its solid-state lattice. Synchrotron powder X-ray diffraction (SPXRD) stands as a premier analytical method for this purpose, offering significant advantages over conventional laboratory X-ray sources. The high brightness, collimation, and tunable wavelength of synchrotron radiation enable the collection of diffraction patterns with exceptional resolution and signal-to-noise ratio, which is crucial for accurate structural refinement. hpmpc.org This level of detail is vital for solving complex structures and for the precise determination of lattice parameters and atomic positions.

Caesium tetrafluoroborate crystallizes in the orthorhombic crystal system, a finding that has been confirmed by crystallographic studies. researchgate.netcdnsciencepub.comcdnsciencepub.com These investigations have established that CsBF₄ is isomorphous with other alkali metal tetrafluoroborates such as those of potassium and rubidium. researchgate.netcdnsciencepub.com The structure belongs to the Pnma space group (No. 62). smolecule.comcatalysthub.netmaterialsproject.org This space group is a standard setting for the Pbnm space group mentioned in some earlier literature. researchgate.netcdnsciencepub.comcdnsciencepub.com

The detailed crystallographic data for this compound, as determined from structural analyses, are summarized in the table below. The use of techniques like Rietveld refinement on high-resolution powder diffraction data is standard for deriving such precise structural information.

Table 1: Crystallographic Data for this compound

| Parameter | Value | Source(s) |

|---|---|---|

| Crystal System | Orthorhombic | researchgate.netcdnsciencepub.comcdnsciencepub.comwikipedia.org |

| Space Group | Pnma | smolecule.comcatalysthub.netmaterialsproject.org |

| Lattice Constant a | 5.950 Å | catalysthub.netmaterialsproject.org |

| Lattice Constant b | 7.789 Å | catalysthub.netmaterialsproject.org |

| Lattice Constant c | 9.800 Å | catalysthub.netmaterialsproject.org |

| Cell Volume | 454.21 ų | catalysthub.net |

| Formula Units (Z) | 4 | wikipedia.org |

| Agreement Residual (R) | 0.051 | researchgate.netcdnsciencepub.comcdnsciencepub.com |

The mineral avogadrite, a naturally occurring potassium-caesium tetrafluoroborate ((K,Cs)BF₄), also crystallizes in the orthorhombic Pnma space group, highlighting the structural robustness of this arrangement. wikipedia.org However, the lattice parameters for avogadrite differ due to the presence of potassium ions. wikipedia.org The structural elucidation of such compounds relies on obtaining high-quality powder diffraction patterns, a task for which synchrotron X-ray sources are exceptionally well-suited. nih.govresearchgate.net

Spectroscopic Characterization and Vibrational Dynamics

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, elucidates the vibrational modes of the constituent ions in caesium tetrafluoroborate (B81430). nanografi.comwikipedia.org These methods are sensitive to the molecular geometry and the forces between atoms, offering a detailed picture of the local environment within the crystal lattice and in the molten state. nanografi.comaps.org

Infrared (IR) spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the fundamental vibrational modes of a molecule or ion that involve a change in the molecular dipole moment. wikipedia.orglibretexts.org For the tetrafluoroborate anion, which has a tetrahedral (Td) symmetry in its isolated state, there are four fundamental vibrational modes: the symmetric stretch (ν₁), the doubly degenerate bend (ν₂), the triply degenerate asymmetric stretch (ν₃), and the triply degenerate asymmetric bend (ν₄).

In caesium tetrafluoroborate, the strong, triply degenerate ν₃ mode is particularly prominent in the IR spectrum. This mode is typically observed in the 900–1150 cm⁻¹ range. nih.govnih.gov The interaction with the caesium cation and the local crystal field can lead to a splitting of this degenerate mode. nih.gov

Table 1: Fundamental Vibrational Modes of the Tetrafluoroborate Anion (BF₄⁻)

| Mode | Symmetry | Description | Activity | Approximate Frequency Range (cm⁻¹) |

|---|---|---|---|---|

| ν₁ | A₁ | Symmetric Stretch | Raman | ~770 |

| ν₂ | E | Doubly Degenerate Bend | Raman | ~350 |

| ν₃ | F₂ | Triply Degenerate Asymmetric Stretch | IR, Raman | 1030 - 1150 |

| ν₄ | F₂ | Triply Degenerate Asymmetric Bend | IR, Raman | ~520 - 530 |

Note: The activity and frequencies can be influenced by the local environment and symmetry breaking.

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. nanografi.comresearchgate.net It is particularly effective for studying both solid and molten salt systems. nih.gov Studies on alkali metal tetrafluoroborates, including this compound, have utilized Raman spectroscopy to investigate phase transitions and dynamics. cdnsciencepub.com

In the solid phase of this compound, the Raman spectrum shows sharp bands corresponding to the internal vibrations of the BF₄⁻ anion and external lattice modes at lower frequencies. Upon melting, the spectral bands broaden significantly due to the increased disorder and molecular motion in the liquid state. The persistence of the fundamental vibrational modes of the BF₄⁻ anion in the molten phase indicates that the anion remains the primary boron-containing species. cdnsciencepub.com The transition from the ordered orthorhombic crystal structure to the disordered cubic phase in other alkali tetrafluoroborates like KBF₄ is also well-documented through Raman spectroscopy, showing changes in the spectral features that reflect the increased rotational motion of the anions. acs.orgbham.ac.uk

Table 2: Representative Raman Shifts (cm⁻¹) for this compound

| Phase | ν₁ (A₁) | ν₂ (E) | ν₃ (F₂) | ν₄ (F₂) | Lattice Modes |

|---|---|---|---|---|---|

| Solid | ~770 | ~355 | ~1060 | ~525 | < 150 |

| Molten | ~765 | ~350 | ~1050 | ~520 | Broad features |

Note: Values are approximate and can vary with temperature and experimental conditions. Splitting of degenerate modes may be observed in the solid phase. cdnsciencepub.com

The interaction between the caesium cation and the tetrafluoroborate anion plays a crucial role in the vibrational dynamics of the compound. nih.govresearchgate.net Although the BF₄⁻ anion is considered weakly coordinating, electrostatic (Coulombic) interactions with the Cs⁺ cation can perturb its vibrational modes. nih.govresearchgate.net This cation-anion interaction can lead to shifts in the vibrational frequencies and the removal of degeneracy in the vibrational modes. cdnsciencepub.com

In systems with tetrafluoroborate anions, the strength of the cation-anion interaction influences the degree of splitting in the degenerate vibrational modes. nih.govnih.gov For instance, the triply degenerate asymmetric stretching mode (ν₃) of the BF₄⁻ anion is particularly sensitive to these local interactions. The polarizing power of the cation can distort the electron cloud of the anion, affecting the B-F bond strengths and, consequently, the vibrational frequencies. cdnsciencepub.com While caesium is a large cation with a low charge density, its influence on the anion's vibrational spectrum is still observable, particularly in the condensed phases.

In an ideal, isolated state, the tetrafluoroborate anion possesses tetrahedral (Td) symmetry. However, in the crystal lattice of this compound, the anion is situated in a site of lower symmetry. cdnsciencepub.com This reduction in local symmetry, often referred to as local symmetry breaking, has significant consequences for the vibrational spectrum. nih.govacs.orgresearchgate.net

The primary effect of symmetry breaking is the splitting of degenerate vibrational modes. For the BF₄⁻ anion, the doubly degenerate (E) and triply degenerate (F₂) modes can split into multiple components. For example, the ν₃ (F₂) mode, which appears as a single band in a high-symmetry environment, can split into two or three distinct peaks in the IR and Raman spectra of solid this compound. nih.govnih.gov This splitting provides direct evidence for the distortion of the BF₄⁻ tetrahedron from its ideal geometry due to the anisotropic forces exerted by the surrounding Cs⁺ ions in the crystal lattice. nih.gov

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the structure and dynamics of ions in solution and, in some cases, in the solid state. For this compound, NMR studies focus on the ¹¹B and ¹⁹F nuclei of the anion.

Both boron and fluorine have NMR-active isotopes. Boron has two naturally occurring isotopes, ¹⁰B and ¹¹B, with ¹¹B (spin I=3/2) being more abundant and commonly studied. Fluorine consists almost entirely of the ¹⁹F isotope (spin I=1/2). escholarship.org

The ¹⁹F NMR spectrum of the tetrafluoroborate anion is influenced by scalar coupling (J-coupling) to the boron nucleus. Due to coupling with ¹¹B, the ¹⁹F signal typically appears as a 1:1:1:1 quartet. escholarship.org Conversely, the ¹¹B NMR spectrum shows a quintet (a 1:4:6:4:1 pattern) due to coupling with the four equivalent fluorine atoms. escholarship.org

These NMR parameters, including chemical shifts and coupling constants, are sensitive to the local environment of the anion. escholarship.orgfu-berlin.de Changes in temperature, pressure, or solvent can affect these parameters, providing insights into ion-ion and ion-solvent interactions. For instance, high-pressure NMR studies on aqueous fluoroborate solutions have shown that pressure can influence the chemical shifts and signal intensities, reflecting changes in the equilibrium and dynamics of the fluoroborate species. escholarship.org While the PF₆⁻ anion has been used as an internal standard in such high-pressure studies due to its inertness, the BF₄⁻ signals can show changes that indicate interconversion with other boron species under certain conditions. escholarship.org

Electronic Spectroscopy

Electronic spectroscopy probes the electronic transitions within a material, offering insights into its band structure and the pathways for electronic recombination.

As a simple inorganic salt composed of a Cs⁺ cation and a BF₄⁻ anion, this compound does not possess chromophores that absorb light in the visible region. The constituent ions have closed-shell electronic configurations, meaning that any electronic transitions would require high energy, typically occurring in the deep ultraviolet region. Consequently, CsBF₄ is a white solid and its solutions are colorless. geokniga.org Its primary role in UV-Visible absorption spectroscopy is often as a non-absorbing, non-coordinating electrolyte or counter-ion for studies focusing on the electronic transitions of other dissolved species or complexes. tnou.ac.in

Pure, defect-free this compound is not expected to be intrinsically photoluminescent. Luminescence in ionic solids typically requires the presence of specific activator ions or crystal defects that can act as luminescence centers. While dedicated studies on the photoluminescence of pure CsBF₄ are not prominent, related caesium fluoride (B91410) compounds are known for their luminescent properties when used as scintillators. lookchem.com For instance, caesium fluoride (CsF) is used in the development of inorganic scintillators that emit light upon exposure to ionizing radiation. lookchem.com This suggests that the caesium-containing lattice can host luminescent centers, but in the absence of such activators or defects, CsBF₄ itself does not exhibit significant light emission upon excitation.

Surface-Sensitive Spectroscopic Techniques

The surface of this compound can play a critical role in its applications, particularly in catalysis and as an electrolyte. Surface-sensitive techniques are therefore essential for a complete characterization.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical state of the elements within a material. For this compound, XPS would be used to analyze the core-level electrons of caesium, boron, and fluorine. This analysis can confirm the stoichiometry and purity of the surface, identifying the +1 oxidation state of caesium and the integrity of the [BF₄]⁻ anionic unit. Although specific research literature detailing the XPS analysis of CsBF₄ was not found in the search results, the expected core level binding energies can be predicted.

The following table illustrates the expected application of XPS for the analysis of CsBF₄.

| Element | Core Level | Expected Information |

| Cs | Cs 3d | Confirmation of the +1 oxidation state; detection of surface contaminants or degradation products. |

| B | B 1s | Verification of the chemical environment within the tetrafluoroborate anion; sensitive to hydrolysis or decomposition. |

| F | F 1s | Confirmation of fluorine bonding to boron within the BF₄⁻ anion. |

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. Pure, stoichiometric this compound is a diamagnetic material, as both the Cs⁺ and BF₄⁻ ions have closed-shell electron configurations with no unpaired electrons. Therefore, pristine CsBF₄ is EPR-silent.

The utility of EPR spectroscopy in the context of this compound lies in its ability to detect and characterize paramagnetic point defects within the crystal lattice. Such defects could be introduced by ionizing radiation, doping with paramagnetic impurities, or through mechanical stress. While no specific EPR studies characterizing defects in CsBF₄ were identified in the provided search results, the technique remains the primary method for identifying and studying paramagnetic centers like trapped electrons, hole centers, or impurity ions in similar ionic solids.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a versatile and reliable method in quantum chemical calculations, enabling the study of molecular and material properties by calculating energy from the electronic density. univ-paris13.frarxiv.org These calculations are instrumental in understanding the electronic structure, bonding, and energetic properties of caesium tetrafluoroborate (B81430).

DFT calculations reveal key aspects of the electronic structure and the nature of chemical bonding in caesium tetrafluoroborate. The compound consists of caesium cations (Cs⁺) and tetrafluoroborate anions (BF₄⁻) held together by ionic interactions. The crystal structure of CsBF₄ is orthorhombic, belonging to the Pnma space group. materialsproject.org

DFT calculations provide precise geometric parameters for the crystal structure.

Interactive Table: Crystallographic and Bonding Data for CsBF₄ from DFT Calculations

| Parameter | Value | Unit |

|---|---|---|

| Crystal System | Orthorhombic | - |

| Space Group | Pnma | - |

| Lattice Parameter (a) | 5.950 | Å |

| Lattice Parameter (b) | 7.789 | Å |

| Lattice Parameter (c) | 9.800 | Å |

| Cs-F Bond Distance Range | 3.15–3.55 | Å |

| B-F Bond Distance Range | 1.41–1.43 | Å |

Data sourced from the Materials Project. materialsproject.org

The electronic configuration of the constituent elements—caesium ([Xe]6s¹), boron ([He] 2s² 2p¹), and fluorine ([He]2s²2p⁵)—dictates the nature of the ionic and covalent bonds within the compound. americanelements.com

Computational models are crucial for quantifying the strength of the interaction between the caesium cation and the tetrafluoroborate anion. DFT calculations can determine gas-phase caesium cation affinities (CsCAs) and basicities (CsCBs). nih.gov Studies on various anions have shown that the strongest affinities are observed for anions, with values being 4-5 times higher than for neutral molecules. nih.gov

The binding affinity is influenced by factors such as the size of the anion and its charge density. researchgate.net For instance, in dicationic ionic liquids, it has been shown that the larger the anion, the weaker the cation-anion interaction due to a smaller charge density. researchgate.net While specific CsCA values for BF₄⁻ are part of broader computational studies, the principles are well-established. For example, DFT calculations using the B3LYP/def2-TZVP method have proven effective in calculating these affinities for a wide range of anions. nih.gov

The table below presents calculated gas-phase cesium cation affinities for various anions, illustrating the range of interaction strengths that can be computationally determined.

Interactive Table: Calculated Gas-Phase Cesium Cation Affinities (CsCAs) for Selected Anions

| Anion | Cesium Cation Affinity (kcal/mol) |

|---|---|

| Carboxylates | 90-118 |

| Phenolates | 90-118 |

| Nitrate (NO₃⁻) | High (strong deviation from experiment) |

| Cesium Sulfate (B86663) (CsSO₄⁻) | High (strong deviation from experiment) |

These values, calculated using the B3LYP/def2-TZVP method, demonstrate the strong binding of Cs⁺ to anions. nih.gov

Molecular Dynamics (MD) simulations are employed to study the structural and dynamic properties of this compound, particularly in solution. bohrium.com These simulations model the movement of atoms and molecules over time, providing insights into phenomena like solvation, diffusion, and the structure of the ionic subsystem. karazin.ua

For the tetrafluoroborate anion, specific force fields have been developed to accurately reproduce its vibrational and transport properties in solvents like acetonitrile (B52724). karazin.ua MD simulations can predict the formation of solvation shells around the Cs⁺ and BF₄⁻ ions and calculate their interaction energies. This is particularly relevant for understanding the behavior of this compound in mixed-solvent systems, where changes in the dielectric constant of the medium can favor ion aggregation. Classical MD simulations using polarizable potential models are also used to investigate ion transport across liquid interfaces. acs.org

Mechanistic Elucidation via Computational Approaches

Computational chemistry is pivotal in elucidating the mechanisms of reactions where this compound acts as a catalyst or additive. By modeling reaction pathways, transition states, and intermediates, researchers can understand the "caesium effect"—the often-beneficial role of caesium ions in catalysis. whiterose.ac.uk

In many catalytic reactions, the caesium cation is thought to stabilize transition states and intermediates, thereby facilitating the reaction. Computational studies, particularly DFT calculations, have been used to investigate this role. For example, in palladium-catalyzed reactions, it has been proposed that the caesium cation can lower the activation energy barrier of the rate-limiting step. whiterose.ac.ukwhiterose.ac.uk

Numerous DFT calculations have suggested the existence of caesium-stabilized transition states in reactions like C-H activation. whiterose.ac.ukwhiterose.ac.uk This stabilization is not necessarily due to formal bonding but rather an electrostatic interaction that facilitates a key mechanistic step, such as proton abstraction. whiterose.ac.uk The analysis of the reaction valley and path curvature can provide detailed mechanistic insights into how a catalyst influences the reaction energy profile. mdpi.com For example, in the Monsanto process for methanol (B129727) carbonylation, the catalytic cycle involves distinct steps like oxidative addition and reductive elimination, each with its own energy barrier that can be analyzed computationally. mdpi.com

A significant finding from computational studies is the potential for caesium to form bimetallic intermediates with the transition metal catalyst. whiterose.ac.uk While caesium is not a transition metal, its cation can directly interact with the metal center, influencing the catalytic cycle.

DFT calculations have proposed the involvement of bimetallic intermediates in several reactions. For instance, in the silver-catalyzed carboxylation of phenylacetylene, the lowest energy pathway was found to involve a Cs-Ag bimetallic intermediate. whiterose.ac.uk Similarly, in palladium-catalyzed coupling reactions, evidence points towards potential Pd-Cs bimetallic species. whiterose.ac.uk These computational proposals are supported by at least one experimental case where a catalytically active bimetallic caesium-palladium intermediate was isolated and characterized by X-ray diffraction. whiterose.ac.ukwhiterose.ac.uk The study of such bimetallic complexes, where two metal centers are held in proximity, is a key area of research for developing catalysts with multi-electron reactivity. core.ac.uk

Chemical Reactivity and Mechanistic Pathways

Nucleophilic Substitution Reactions

Caesium tetrafluoroborate (B81430) participates in nucleophilic substitution reactions, where an electron-rich species attacks an electron-deficient center, leading to the displacement of a leaving group. quora.com The utility of CsBF₄ in these reactions is multifaceted, acting as both a source of fluoride (B91410) ions and a promoter of the reaction through the caesium cation. organic-chemistry.org

Tetrafluoroborate Anion as a Leaving Group

The tetrafluoroborate anion (BF₄⁻) is generally considered a weakly coordinating and relatively inert anion. wikipedia.orgresearchgate.net Its stability arises from the symmetrical distribution of the negative charge across the four highly electronegative fluorine atoms. wikipedia.org However, under specific conditions, the BF₄⁻ anion can function as a leaving group. For instance, in the Balz-Schiemann reaction, the thermal decomposition of aryl diazonium tetrafluoroborate salts proceeds via an SN1 mechanism, where the BF₄⁻ ion acts as a fluoride source to quench the intermediate aryl cation. researchgate.net While not a conventional leaving group in the same vein as halides or sulfonates, its ability to depart from a molecule under thermal or specific chemical activation is a key aspect of its reactivity. nih.gov

Stereochemical Aspects of Fluorination Reactions

The stereochemical outcome of fluorination reactions using fluoride sources like caesium tetrafluoroborate can be influenced by several factors, including the structure of the substrate, the solvent, and the nature of the fluorinating agent. oup.comacs.org For example, in the fluoroalkoxylation of phenyl-substituted cycloalkenes, the stereochemistry of the addition can vary from a syn to an anti-preference depending on the alcohol used. oup.com The caesium ion itself can play a role in influencing the stereochemistry by coordinating to intermediates and directing the approach of the nucleophile. While specific studies focusing solely on CsBF₄'s stereochemical influence are not abundant, the general principles of fluorination reactions suggest that the interplay between the cation, the anion, and the reaction environment dictates the final stereochemical configuration of the product.

Complex Formation and Coordination Chemistry

The coordination chemistry of this compound is primarily dictated by the interactions of the caesium cation (Cs⁺) and the tetrafluoroborate anion (BF₄⁻) with other chemical species, particularly transition metals. libretexts.org

Interactions with Transition Metal Centers

In the realm of transition metal chemistry, the tetrafluoroborate anion is often employed as a non-coordinating or weakly coordinating counterion. wikipedia.orgsmolecule.com This property is crucial in stabilizing cationic transition metal complexes without directly participating in the coordination sphere of the metal center. smolecule.com This allows for the study and utilization of the metal's intrinsic reactivity. smolecule.com However, there are instances where the BF₄⁻ anion can act as a bridging ligand between a metal center and the boron atom, forming M-F-B bridges. wikipedia.org The caesium cation, with its large ionic radius and low charge density, can also influence the coordination environment, sometimes forming double salts with transition metal complexes. rsc.org For example, the reaction of an iron(II) complex with this compound can lead to the formation of a double salt where the caesium cation is surrounded by tetrafluoroborate anions, which in turn interact with the iron complex through hydrogen bonding. rsc.org

Stabilization of Cationic Metal Complexes

The weakly coordinating nature of the tetrafluoroborate anion is instrumental in stabilizing cationic metal complexes. smolecule.com In palladium-catalyzed cross-coupling reactions, for instance, CsBF₄ can stabilize cationic palladium intermediates by minimizing anion coordination, which can lead to improved catalytic turnover numbers. smolecule.com The caesium cation can also contribute to this stabilization through what is known as the "caesium effect," where it is thought to interact directly with the palladium catalyst, reducing the activation energy of key steps in the catalytic cycle. whiterose.ac.uk This synergistic effect of both the cation and the anion makes this compound a valuable additive in reactions requiring the generation and stabilization of reactive cationic metal species.

Catalytic Applications in Organic Transformations

This compound finds application as a catalyst or co-catalyst in a variety of organic transformations. Its catalytic activity often stems from the combined properties of the caesium cation and the tetrafluoroborate anion. The caesium ion can act as a Lewis acid, activating substrates and stabilizing transition states. The tetrafluoroborate anion, while generally inert, can participate in catalytic cycles, for example, by acting as a fluoride donor. smolecule.com

Caesium Ion Promotion in Cross-Coupling Reactions

In the realm of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, the choice of base is critical. Caesium salts, including caesium carbonate and caesium phosphate, frequently provide superior results in terms of reaction rates and yields compared to other alkali metal bases. whiterose.ac.ukcompunetics.net While this compound itself is not a base, its use as an additive allows for the study of the caesium cation's role in these transformations, independent of basicity. whiterose.ac.ukwhiterose.ac.uk

The "caesium effect" refers to the often-dramatic improvement in reaction efficiency when caesium bases are employed in palladium-catalyzed couplings. whiterose.ac.ukcompunetics.netcore.ac.uk Initial hypotheses often attributed this effect to the greater solubility of caesium salts in organic solvents compared to their potassium or sodium counterparts. However, mounting evidence suggests a more direct and intricate role for the caesium cation. whiterose.ac.ukwhiterose.ac.ukcore.ac.uk

The mechanistic underpinnings of the caesium effect are closely linked to the stabilization of key transition states in the catalytic cycle. The soft caesium cation is proposed to stabilize anionic intermediates or transition states, thereby reducing the activation energy of the rate-limiting step. whiterose.ac.uk In both Suzuki-Miyaura and Buchwald-Hartwig reactions, evidence points to the caesium cation lowering the energy barrier of the transmetalation or reductive elimination step. whiterose.ac.ukwhiterose.ac.uk

Density Functional Theory (DFT) calculations have corroborated these experimental findings, proposing caesium-stabilized transition states in various reactions, including C-H activation and C-O arylation. whiterose.ac.uk In these models, the caesium ion interacts with the palladium center without formal bonding, facilitating a crucial mechanistic step. whiterose.ac.uk A computational study on oxadiaza excision cross-coupling reactions revealed that a caesium-coordinated species changes the reaction preference by providing specific conformational accommodation in the transition state, an effect not observed with sodium ions. nih.govresearchgate.netrsc.org This stabilization leads to higher reaction rates and improved yields, as demonstrated by kinetic studies comparing caesium and potassium bases.

| Solvent | Base | Rate Constant (k₁) / M⁻²s⁻¹ | Yield Improvement vs. K⁺ analogue |

|---|---|---|---|

| DMF | Cs₂CO₃ | 0.1076 | 4x greater yield |

| K₂CO₃ | 0.1037 | ||

| DMF | Cs₃PO₄ | 0.1009 | 6x greater yield |

| K₃PO₄ | 0.0159 | ||

| Toluene | Cs₂CO₃ | 0.0386 | N/A |

| K₂CO₃ | 0.1001 | ||

| Toluene | Cs₃PO₄ | 0.1450 | ~29.5x greater rate |

| K₃PO₄ | 0.0049 |

Utility as a Fluorinating Agent

Beyond the influence of its cation, this compound can also participate directly in reactions through its tetrafluoroborate anion (BF₄⁻). Although generally considered a weakly coordinating and relatively inert anion, BF₄⁻ can serve as a source of fluoride under specific reaction conditions. wikipedia.orgresearchgate.net

This compound can be involved in both nucleophilic and electrophilic fluorination pathways. alfa-chemistry.comtcichemicals.com

Nucleophilic Fluorination: In this pathway, the BF₄⁻ anion acts as a nucleophilic fluoride (F⁻) source. A classic example is the Balz-Schiemann reaction, where an aryl diazonium tetrafluoroborate salt is thermally decomposed to yield an aryl fluoride. wikipedia.orgsmolecule.comsemanticscholar.org The tetrafluoroborate counter-ion provides the fluoride for the substitution. More recent studies have shown that the BF₄⁻ anion can directly fluoridate organoboronic acids to yield organotrifluoroborates, a process previously thought to be unfavorable, highlighting the lability and reactivity potential of the BF₄⁻ anion. researchgate.net

Electrophilic Fluorination: This pathway involves the transfer of an electrophilic fluorine equivalent ("F⁺") to a nucleophilic substrate. alfa-chemistry.comnumberanalytics.com While CsBF₄ is not a direct electrophilic fluorinating agent like Selectfluor, its anion can be a precursor or component in systems that generate electrophilic fluorine species, for instance, in electrochemical methods. researchgate.net Anodic fluorination using collidinium tetrafluoroborate as both a supporting electrolyte and a fluoride donor has been developed for the synthesis of alkyl fluorides from carboxylic acids. researchgate.net

The capacity of this compound to donate a fluoride ion is a key feature in several synthetic applications. It serves as a valuable fluoride source for producing metal fluorides and fluorinated organic compounds. smolecule.com In copper-mediated aromatic fluorination, for example, the BF₄⁻ anion can act as the fluoride donor, transferring a fluorine atom to the metal center. smolecule.com This avoids the need for more hazardous fluorinating agents. smolecule.com Furthermore, in materials science, a novel method called selective reactivity-assisted sacrificial additive coating (SSC) uses a sacrificial tetrafluoroborate salt to form this compound in situ on the surface of wide-bandgap perovskites, passivating the surface and improving the performance of solar cells. rsc.orgrsc.org

| Property | CsBF₄ | KBF₄ | NaBF₄ |

|---|---|---|---|

| Solubility (MeCN, g/L) | 48.2 | 12.4 | 8.7 |

| Reaction Yield (%) | 92 | 78 | 65 |

| Regioselectivity (p/o) | 20:1 | 10:1 | 5:1 |

Hydrolytic Behavior and Decomposition Reactions

This compound is described as being slightly sensitive to hydrolysis. In aqueous solutions, the tetrafluoroborate anion can undergo sequential hydrolysis, ultimately forming boric acid and hydrofluoric acid. researchgate.netgoogle.com This process is temperature-dependent, with heating accelerating the decomposition. google.comresearchgate.net Consequently, tetrafluoroborate-based ionic liquids are generally not considered stable in water. researchgate.net The hydrolysis products are often regarded as impurities in industrial preparations of high-purity tetrafluoroborate salts. google.com

Upon thermal decomposition at high temperatures, this compound breaks down into caesium fluoride (CsF) and the Lewis acid boron trifluoride (BF₃). smolecule.com

CsBF₄ → CsF + BF₃

This decomposition pathway underscores the compound's role as a potential source of both caesium fluoride and boron trifluoride under pyrolytic conditions.

Factors Influencing Hydrolysis Kinetics and Extent

The hydrolysis of the tetrafluoroborate anion (BF₄⁻), the reactive species in this compound, is a well-documented process, though the salt itself is considered only slightly sensitive to hydrolysis. chemeurope.com The stability of the BF₄⁻ anion in aqueous solutions is not absolute, and its decomposition is influenced by several key factors, including temperature, pH, and pressure. researchgate.netresearchgate.netescholarship.org

Temperature: The extent of hydrolysis of tetrafluoroborate-based ionic liquids is markedly dependent on temperature. researchgate.net Studies have shown that even under neutral conditions, an increase in temperature accelerates the decomposition of the BF₄⁻ anion. researchgate.net For instance, the water solubility of this compound increases significantly with temperature, from 1.6 g/100mL at 17°C to 30 g/100mL at 100°C, which can in turn affect the hydrolysis equilibrium. lookchem.com

pH: The pH of the aqueous solution plays a crucial role in the hydrolysis kinetics. Acidic conditions are known to promote the hydrolysis of the tetrafluoroborate anion, even at low temperatures. researchgate.netresearchgate.net An initially neutral solution of a tetrafluoroborate salt will gradually become acidic as hydrolysis proceeds, indicating the production of acidic byproducts. osti.gov Conversely, in alkaline solutions (e.g., pH 13), the hydrolysis of BF₄⁻ is also observed. escholarship.org The rate of decomposition of tetrafluoroborate in the presence of aluminum has been shown to be faster at a lower pH. researchgate.net

Pressure: High-pressure studies have revealed that elevated pressure can enhance the hydrolysis of the tetrafluoroborate ion. escholarship.org This is attributed to a negative volume change for the hydrolysis reaction, which favors the formation of the products as pressure increases. escholarship.org Nuclear Magnetic Resonance (NMR) spectroscopy studies at pressures up to 1.6 GPa have shown a reversible interconversion between BF₄⁻ and its hydrolysis product, BF₃OH⁻, demonstrating the influence of pressure on the equilibrium. escholarship.org

The table below summarizes the key factors that influence the hydrolysis of the tetrafluoroborate anion.

| Factor | Influence on Hydrolysis | Supporting Observations |

| Temperature | Increased temperature significantly accelerates hydrolysis. researchgate.net | Tetrafluoroborate-based ionic liquids show marked decomposition with rising temperature. researchgate.net |

| pH | Hydrolysis is promoted under both acidic and alkaline conditions. researchgate.netresearchgate.netescholarship.org | The reaction is faster at lower pH in the presence of aluminum. researchgate.net An initially neutral solution becomes acidic over time. osti.gov |

| Pressure | Elevated pressure enhances the extent of hydrolysis. escholarship.org | NMR studies show a shift in equilibrium towards hydrolysis products at high pressure. escholarship.org |

| Concentration | May have a lesser impact compared to other factors. nih.gov | In specific applications like electrocoagulation, initial concentration is not a dominant factor. nih.gov |

It is important to note that while the tetrafluoroborate anion is susceptible to hydrolysis, it is generally considered more stable than other anions. chemeurope.com However, for applications where the presence of hydrolysis byproducts could be detrimental, careful control of these influencing factors is necessary.

Formation of Boron- and Fluorine-Containing Byproducts

The hydrolysis of this compound in aqueous media leads to the formation of several boron- and fluorine-containing byproducts. The primary reaction involves the breakdown of the tetrafluoroborate anion (BF₄⁻) into boric acid (H₃BO₃) and hydrofluoric acid (HF). researchgate.net This slow hydrolysis process is a key characteristic of tetrafluoroborate salts when dissolved in water. nih.gov

BF₄⁻ + 3H₂O ⇌ B(OH)₃ + 4HF

In addition to the primary products, the hydrolysis can proceed through intermediate species. One such intermediate is the hydroxotrifluoroborate anion, [BF₃OH]⁻. escholarship.org The formation of this intermediate is part of a stepwise hydrolysis mechanism.

The presence of other reactive species in the solution can lead to the formation of further byproducts. For instance, in the presence of dissolved aluminum from an electrode during electrocoagulation, the fluoride ions produced from BF₄⁻ hydrolysis can react to form various fluoroaluminate complexes. nih.gov These complexes are then removed from the solution through sweep flocculation. nih.gov

The table below details the primary and secondary byproducts formed during the hydrolysis of this compound.

| Byproduct | Chemical Formula | Formation Pathway |

| Boric Acid | H₃BO₃ | Primary product of BF₄⁻ hydrolysis. nih.gov |

| Hydrofluoric Acid | HF | Primary product of BF₄⁻ hydrolysis. researchgate.net |

| Hydroxotrifluoroborate | [BF₃OH]⁻ | Intermediate species in the stepwise hydrolysis of BF₄⁻. escholarship.org |

| Fluoroaluminate Complexes | [AlFₓ]³⁻ˣ | Formed in the presence of a source of aluminum, such as during electrocoagulation. nih.gov |

The formation of these byproducts, particularly the corrosive hydrofluoric acid, is a significant consideration in the application of this compound in aqueous systems. researchgate.net The extent of byproduct formation is directly linked to the factors influencing hydrolysis kinetics, such as temperature and pH. researchgate.net

Specialized Organic Reactions and Reactive Intermediates

Involvement in Aryldiazonium Salt Decompositions (e.g., Balz–Schiemann Reaction)

This compound plays a significant role in the decomposition of aryldiazonium salts, most notably in the Balz-Schiemann reaction. This reaction is a cornerstone method for the synthesis of aryl fluorides, which are important compounds in pharmaceuticals, agrochemicals, and materials science. The primary function of the tetrafluoroborate anion (BF₄⁻) in this reaction is to precipitate the aryldiazonium salt from the aqueous solution in which it is generated.

The general process of the Balz-Schiemann reaction involves the diazotization of an aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. The subsequent addition of a tetrafluoroborate source, such as fluoroboric acid (HBF₄) or an alkali metal tetrafluoroborate like this compound, leads to the formation of a sparingly soluble aryldiazonium tetrafluoroborate salt.

The use of this compound can be advantageous due to the low solubility of caesium salts, which can facilitate the isolation of the aryldiazonium tetrafluoroborate intermediate. This isolated salt is typically more stable than the corresponding diazonium chloride or sulfate (B86663) salt.

The key step in the Balz-Schiemann reaction is the thermal decomposition of the dried aryldiazonium tetrafluoroborate salt. This decomposition, often referred to as thermolysis, yields the desired aryl fluoride, along with nitrogen gas and boron trifluoride as byproducts.

Mechanism of Decomposition:

The decomposition of the aryldiazonium tetrafluoroborate salt is believed to proceed through a unimolecular mechanism involving an aryl cation intermediate. The reaction sequence is as follows:

Decomposition of the diazonium salt: ArN₂⁺BF₄⁻(s) → Ar⁺ + N₂(g) + BF₄⁻

Reaction of the aryl cation with the tetrafluoroborate anion: Ar⁺ + BF₄⁻ → ArF + BF₃(g)

The driving force for the reaction is the release of the thermodynamically stable nitrogen gas. The tetrafluoroborate anion acts as the fluoride donor in the final step of the reaction.

The table below outlines the key reactants, intermediates, and products in the Balz-Schiemann reaction involving this compound.

| Role | Chemical Species | Chemical Formula |

| Starting Material | Aromatic Amine | ArNH₂ |

| Diazotizing Agent | Nitrous Acid | HNO₂ |

| Fluorinating/Precipitating Agent | This compound | CsBF₄ |

| Intermediate | Aryldiazonium Tetrafluoroborate | ArN₂⁺BF₄⁻ |

| Intermediate | Aryl Cation | Ar⁺ |

| Product | Aryl Fluoride | ArF |

| Byproduct | Nitrogen Gas | N₂ |

| Byproduct | Boron Trifluoride | BF₃ |

The Balz-Schiemann reaction, while a classic method, can sometimes be limited by moderate yields and the need for high decomposition temperatures. However, its reliability and the accessibility of the starting materials ensure its continued use in organic synthesis.

Precursor for Reactive Diatomic Carbon Species in Synthesis

Recent research has unveiled a novel application for this compound as a precursor for the generation of reactive diatomic carbon (C₂) species in synthetic chemistry. This discovery opens up new avenues for the construction of complex carbon frameworks under relatively mild conditions. The process involves the reaction of this compound with other reagents to produce a C₂-synthons that can then be utilized in various organic transformations.

While detailed mechanistic studies are ongoing, the available literature suggests that the reaction of this compound with specific carbon sources, such as calcium carbide (CaC₂), in the presence of a suitable solvent and under controlled temperature conditions, can lead to the formation of a soluble and reactive C₂ species. The exact nature of this reactive intermediate is still under investigation, but it is believed to be a stabilized form of diatomic carbon that can readily participate in cycloaddition and other carbon-carbon bond-forming reactions.

One of the key advantages of using this compound in this context is the "caesium effect," where the large and polarizable caesium cation is thought to play a crucial role in stabilizing the reactive intermediates and transition states, thereby facilitating the reaction. whiterose.ac.uk

The generated C₂ species can react with various unsaturated substrates, such as alkynes and alkenes, to produce highly functionalized cyclic and acyclic compounds. This methodology provides a direct and efficient route to molecules that would otherwise be challenging to synthesize using traditional methods.

The table below summarizes the key components and products in the generation and application of diatomic carbon from this compound.

| Role | Chemical Species | Chemical Formula/Structure |

| Precursor | This compound | CsBF₄ |

| Carbon Source | Calcium Carbide | CaC₂ |

| Reactive Intermediate | Diatomic Carbon Synthon | [C₂] |

| Substrate (Example) | Alkyne | R-C≡C-R' |

| Product (Example) | Cyclobutadiene Derivative | C₄R₂R'₂ |

The development of this compound as a precursor for diatomic carbon represents a significant advancement in synthetic methodology. Further exploration of the reaction scope and mechanism is expected to lead to even more powerful applications in the construction of complex organic molecules.

Phase Transitions and Thermochemical Behavior

Polymorphic Transitions in Solid State

Caesium tetrafluoroborate (B81430) (CsBF₄), like other alkali metal tetrafluoroborate salts, undergoes a reversible solid-to-solid polymorphic transition at elevated temperatures. epo.orgnsf.gov This phase change occurs below its decomposition temperature and involves a structural transformation from a low-temperature, ordered crystalline form to a high-temperature, disordered phase. nsf.govacs.org The room-temperature structure of caesium tetrafluoroborate is orthorhombic, which transitions to a cubic phase at higher temperatures. nsf.govacs.org Such polymorphic transitions are a subject of academic and industrial interest due to their potential application in thermal energy storage as phase change materials (PCMs). epo.orgquickcompany.in

The polymorphic transition in this compound is characterized as an order-disorder phenomenon. researchgate.net This type of transition is common in compounds containing tetrahedral anions like tetrafluoroborate (BF₄⁻). acs.orgresearchgate.net

Ordered State (Low-Temperature): At room temperature, the CsBF₄ crystal structure is an ordered orthorhombic phase (space group Pnma). acs.org In this state, the tetrahedral BF₄⁻ anions have fixed orientations within the crystal lattice, and the atoms occupy well-defined positions. nih.gov

Disordered State (High-Temperature): Upon heating, the compound transforms into a disordered cubic phase (space group Fm3̅m). acs.org The primary characteristic of this phase is the onset of rapid, rotational motion of the BF₄⁻ anions. researchgate.netnih.gov While the caesium cations and the boron atoms maintain their average lattice positions, the fluoride (B91410) atoms are in dynamic orientational disorder, meaning the BF₄⁻ tetrahedra no longer have a single, fixed orientation. acs.orgaps.org This dynamic disordering of the anion is the key feature of the high-temperature phase.

The transition from order to disorder is driven by thermal energy, which allows the anions to overcome the rotational energy barriers within the crystal lattice. researchgate.net

The polymorphic transition in alkali tetrafluoroborates is reversible, but it exhibits thermal hysteresis. acs.org This means the temperature at which the transition occurs upon heating is different from the temperature at which the reverse transition occurs upon cooling.

For instance, studies on the closely related potassium tetrafluoroborate (KBF₄) show the transition from the orthorhombic to the cubic phase occurs at approximately 291°C during heating. acs.orgnih.gov The reverse transition, from cubic back to orthorhombic, takes place at a lower temperature of about 260°C upon cooling. acs.orgnih.gov This phenomenon, where the cooling transition temperature lags the heating transition temperature, is characteristic of many solid-state phase changes. mdpi.com The magnitude of this hysteresis can be influenced by factors such as heating and cooling rates. mdpi.com Despite the hysteresis, the process is reversible, and the material can be cycled between the two solid phases multiple times with good thermal stability. acs.orgnih.gov

The entropy of transition is particularly useful for classifying the type of phase change. An order-disorder transition is typically associated with a significant change in configurational entropy, which can be related to the number of possible orientations of the disordered component (the BF₄⁻ anion) in the high-temperature phase compared to the low-temperature phase. researchgate.net A value for the entropy of transition (ΔS) greater than 2 J mol⁻¹ K⁻¹ is often considered an indicator of an order-disorder type transition. researchgate.net

Table 1: Thermodynamic Parameters for Phase Transitions in Analogue Alkali Tetrafluoroborates

| Compound | Transition Temperature (Heating) | Enthalpy of Transition (ΔH) | Entropy of Transition (ΔS) |

| Sodium Tetrafluoroborate (NaBF₄) | 246°C acs.orgnih.gov | 62-64 J/g acs.orgnih.gov | - |

| Potassium Tetrafluoroborate (KBF₄) | 291°C acs.orgnih.gov | 110-112 J/g acs.orgnih.gov | - |

| Lithium Tetrafluoroborate (LiBF₄) | 28.2°C nsf.gov | 1180 J/mol nsf.gov | 3.92 J mol⁻¹K⁻¹ nsf.gov |

Note: Data presented is for analogous compounds to illustrate the typical thermodynamic characteristics of this family of salts.

Thermal Decomposition Processes

When heated to sufficiently high temperatures, this compound undergoes irreversible thermal decomposition rather than melting. The decomposition temperature is reported to be 555°C. americanelements.com

The thermal decomposition of this compound proceeds via a straightforward pathway, breaking down into two simpler, stable inorganic compounds: caesium fluoride (CsF) and boron trifluoride (BF₃). smolecule.com The boron trifluoride is released as a gas. smolecule.com

The decomposition reaction is as follows: CsBF₄(s) → CsF(s) + BF₃(g) smolecule.com

This reaction is utilized in certain applications, such as the Balz-Schiemann reaction, where the thermal decomposition of related aryl diazonium tetrafluoroborates yields aryl fluorides and boron trifluoride. smolecule.com

Environmental conditions, particularly the presence of water, can significantly influence the stability and decomposition of this compound. The compound is sensitive to hydrolysis. In an aqueous environment, the tetrafluoroborate anion (BF₄⁻) can decompose, leading to the formation of hydrofluoric acid (HF) and boric acid. Therefore, to prevent premature decomposition and the formation of these byproducts, reactions and handling involving this compound are often conducted in anhydrous solvents like ethanol (B145695) or acetonitrile (B52724).

Simultaneous exposure to high humidity and light has also been shown to accelerate the degradation of complex materials containing caesium and halide components, suggesting that these environmental factors could potentially lower the decomposition threshold or alter the degradation pathway of this compound, though specific studies on the compound itself under these combined conditions are not detailed. researchgate.net

Advanced Applications in Chemical Materials Science

High-Performance Functional Materials

The distinct characteristics of caesium tetrafluoroborate (B81430) contribute to its use in the fabrication of specialized materials where performance and durability are critical.

Components in Specialty Glasses and Ceramics

Caesium tetrafluoroborate is utilized in the manufacturing of specialty glasses and ceramics due to its notable thermal stability. While detailed studies on the specific mechanisms are proprietary to manufacturers, the inclusion of caesium compounds in glass formulations can modify properties such as the refractive index, density, and durability. In glass-ceramics, which contain both amorphous and crystalline phases, the introduction of specific ions can influence the crystallization process, leading to materials with tailored thermal and mechanical properties. youtube.com For instance, the addition of caesium bromide to calcium silicate (B1173343) glasses has been shown to alter the glass network structure. researchgate.net

Integration into Electronic Components

In the electronics industry, the high purity and stability of this compound make it a suitable material for certain electronic components. It serves as a source of fluoride (B91410) ions, which are essential for producing metal fluorides used in high-performance materials like those found in advanced electronics. smolecule.com The compound's ionic conductivity and ability to stabilize reactive species are also beneficial in electrochemical applications within electronics. smolecule.com

Electrochemical Device Development

The electrochemical properties of this compound have been leveraged to improve the performance of various energy storage and conversion devices.

Enhancement of Electrochemical Device Performance (e.g., Open Circuit Voltage)

Research has demonstrated that incorporating this compound into electrochemical devices can lead to enhanced performance, particularly by improving the open-circuit voltage (Voc). smolecule.com The open-circuit voltage is a crucial parameter that reflects the maximum potential difference a device can achieve. In the context of perovskite solar cells, for example, the addition of tetrafluoroborate-containing additives has been shown to increase the average surface potential, which is directly related to an improved Voc. mdpi.com This enhancement is often attributed to the reduction of defects at material interfaces and improved charge carrier transport. mdpi.com

Perovskite Materials Research

One of the most promising and extensively researched applications of this compound is in the field of perovskite solar cells (PSCs). rsc.orgkaist.ac.kr Perovskites, particularly wide-bandgap (WBG) formulations, are a class of materials with immense potential for high-efficiency solar energy conversion. rsc.orgkaist.ac.kr

Surface Passivation Strategies for Defect Control

Surface defects on perovskite films are a major source of non-radiative recombination, which limits the efficiency and stability of PSCs. rsc.orgkaist.ac.krresearchgate.net Surface passivation is a critical strategy to mitigate these defects. rsc.orgkaist.ac.krresearchgate.net this compound has emerged as an effective surface passivation agent. rsc.orgrsc.org

A novel method known as "selective reactivity-assisted sacrificial additive coating" (SSC) has been developed to apply CsBF₄ to the perovskite surface. rsc.orgkaist.ac.krrsc.org This technique involves using a sacrificial additive salt containing the tetrafluoroborate (BF₄⁻) anion, such as phenethylammonium tetrafluoroborate (PEABF₄). rsc.orgkaist.ac.krrsc.org The BF₄⁻ anion selectively reacts with the caesium cations (Cs⁺) already present on the surface of the perovskite, forming a thin passivation layer of CsBF₄ in situ. rsc.orgkaist.ac.krrsc.org

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | CsBF₄ |

| Molecular Weight | 219.71 g/mol nih.gov |

| Appearance | White crystalline solid smolecule.com |

| Crystal Structure | Orthorhombic smolecule.com |

| Water Solubility | 1.6 g/100 mL at 17°C, 30 g/100 mL at 100°C lookchem.com |

| Decomposition Temperature | 555°C lookchem.com |

Table 2: Impact of this compound Passivation on Perovskite Solar Cell Performance

| Parameter | Before Passivation | After Passivation |

|---|---|---|

| Power Conversion Efficiency (PCE) | 17.55% researchgate.net | 20.16% researchgate.net |

| Open-Circuit Voltage (Voc) | Enhanced rsc.orgresearchgate.net | Enhanced rsc.orgresearchgate.net |

| Fill Factor (FF) | Enhanced researchgate.net | Enhanced researchgate.net |

| Trap Density | Higher researchgate.net | 1-2 orders of magnitude lower researchgate.net |

Table 3: Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| This compound | CsBF₄ |

| Caesium Bromide | CsBr |

| Calcium Silicate | CaSiO₃ |

Halide Management and Lattice Stability in Perovskite Structures

The management of halide composition and the stabilization of the perovskite crystal lattice are critical challenges in the development of high-performance and durable perovskite-based optoelectronic devices. This compound (CsBF₄) and other tetrafluoroborate-containing compounds have emerged as effective additives and surface treatments to address these issues. The tetrafluoroborate anion (BF₄⁻) can be incorporated into the perovskite crystal structure, leading to significant improvements in material properties. researchgate.net

Research has demonstrated that the introduction of BF₄⁻ can lead to lattice relaxation and a reduction in trap density by one to two orders of magnitude in mixed-ion perovskite films. researchgate.net This results in a longer photoluminescence lifetime and higher recombination resistance, which are crucial for enhancing the efficiency of perovskite solar cells (PSCs). researchgate.net In one study, the incorporation of BF₄⁻ into a (FAPbI₃)₀.₈₃(MAPbBr₃)₀.₁₇ perovskite film improved the power conversion efficiency (PCE) from 17.55% to 20.16%. researchgate.net This enhancement was primarily attributed to an increased open-circuit voltage (VOC) and fill factor. researchgate.net

A novel approach termed "selective reactivity-assisted sacrificial additive coating" (SSC) utilizes a sacrificial additive salt containing BF₄⁻ anions. rsc.org This method leverages the selective reaction between the Cs⁺ cation and the BF₄⁻ anion to form CsBF₄ in-situ, which effectively passivates the surface of wide-bandgap (WBG) perovskites. rsc.org This surface passivation is crucial for improving the VOC of WBG PSCs, which are important components of tandem solar cells. rsc.org

The table below summarizes the impact of tetrafluoroborate-based treatments on the performance of perovskite solar cells.

| Perovskite Composition | Treatment | Key Finding | Power Conversion Efficiency (PCE) | Reference |

| (FAPbI₃)₀.₈₃(MAPbBr₃)₀.₁₇ | BF₄⁻ anion substitution | Lattice relaxation, reduced trap density | 20.16% (from 17.55%) | researchgate.net |

| MAPbI₃ | MABF₄ surface treatment | Reduced non-radiative recombination | - | nih.govcam.ac.uk |

| FAPbI₃ | Morpholinium tetrafluoroborate (MOT) additive | Passivation of surface and bulk defects | 23.83% | mdpi.com |

| Wide-bandgap perovskite | Phenethylammonium tetrafluoroborate (sacrificial additive) | In-situ formation of CsBF₄ for surface passivation | Improved VOC | rsc.org |

Modulation of Optoelectronic Properties

A key effect of tetrafluoroborate treatment is the significant reduction in defect density within the perovskite film. researchgate.netosti.gov This leads to a decrease in non-radiative recombination pathways for charge carriers. As a result, a substantial increase in the photoluminescence quantum yield (PLQY) is often observed. For example, treating a MAPbI₃ perovskite with methylammonium (B1206745) tetrafluoroborate (MABF₄) resulted in an order of magnitude increase in PLQY, from 0.5% to 10.4%. nih.govcam.ac.uk Similarly, modifying the interface between the SnO₂ electron transport layer and the perovskite with a fluorinated ionic liquid containing tetrafluoroborate reduced the trap density by an order of magnitude. osti.gov

The improved electronic quality of the perovskite films translates directly to enhanced device performance. In PSCs, the reduction in recombination losses manifests as an increase in the open-circuit voltage (VOC) and fill factor, ultimately leading to higher power conversion efficiencies (PCE). researchgate.netosti.gov For instance, the use of a tetrafluoroborate-based ionic liquid at the n-type oxide/perovskite interface resulted in PSCs with a PCE exceeding 20% and reduced current-voltage hysteresis. osti.gov

In the context of PeLEDs, the use of potassium tetrafluoroborate (KBF₄) in quasi-2D perovskites has been shown to modulate the phase distribution and passivate surface defects. researchgate.net The BF₄⁻ ions can fill bromide anion vacancies, which diminishes non-radiative recombination. researchgate.net This leads to PeLEDs with a maximum external quantum efficiency (EQE) of 13.92% and a high luminance of 19,882 cd m⁻². researchgate.net

The incorporation of caesium itself also plays a crucial role in modulating the optoelectronic properties. The concentration of caesium in triple cation perovskites (Csₓ(MA₀.₁₇FA₀.₈₃)₁₋ₓPb(I₀.₈₃Br₀.₁₇)₃) has a significant impact on the material's morphology, crystal structure, and photoluminescence. mdpi.com A small amount of caesium (x = 0.1) can enhance the PCE of solar cells by increasing the short-circuit current density and fill factor. mdpi.com However, higher concentrations can lead to phase segregation and a decrease in carrier lifetime. mdpi.com

The table below highlights the changes in optoelectronic properties of perovskite materials upon treatment with tetrafluoroborate compounds.

| Perovskite System | Treatment | Effect on Optoelectronic Properties | Device Performance Metric | Reference |

| MAPbI₃ | MABF₄ surface treatment | PLQY increased from 0.5% to 10.4% | - | nih.govcam.ac.uk |

| Perovskite on SnO₂ | Fluorinated ionic liquid with BF₄⁻ | Trap density reduced by an order of magnitude | PCE > 20% | osti.gov |

| Quasi-2D Perovskite | KBF₄ additive | Reduced non-radiative recombination | Max EQE of 13.92% in PeLEDs | researchgate.net |

| Csₓ(MA₀.₁₇FA₀.₈₃)₁₋ₓPb(I₀.₈₃Br₀.₁₇)₃ | Varied Cs⁺ concentration | Optimal carrier lifetime at x = 0.1 | PCE of 20.2% at x = 0.1 | mdpi.com |

Nanomaterial Engineering and Surface Chemistry